4,15,21,32,37,48-Hexaoxa-1,18-diazabicyclo(16.16.16)pentacontane-5,14,22,31,38,47-hexone

Description

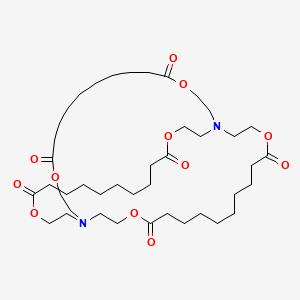

4,15,21,32,37,48-Hexaoxa-1,18-diazabicyclo[16.16.16]pentacontane-5,14,22,31,38,47-hexone (CAS: 94088-54-7) is a macrocyclic cryptand with the molecular formula C₄₂H₇₂N₂O₁₂ and a molecular weight of 797.03 g/mol . Its structure consists of a bicyclo[16.16.16] framework containing six oxygen atoms (oxa groups) and two nitrogen atoms (diazabicyclo) arranged in a three-dimensional cage-like architecture. Key physicochemical properties include a density of 1.13 g/cm³, a high boiling point (1010.1°C at 760 mmHg), and a refractive index of 1.513 .

Properties

CAS No. |

94088-54-7 |

|---|---|

Molecular Formula |

C42H72N2O12 |

Molecular Weight |

797.0 g/mol |

IUPAC Name |

4,15,21,32,37,48-hexaoxa-1,18-diazabicyclo[16.16.16]pentacontane-5,14,22,31,38,47-hexone |

InChI |

InChI=1S/C42H72N2O12/c45-37-19-13-7-1-2-8-14-20-38(46)52-32-26-44-29-35-55-41(49)23-17-11-5-3-9-15-21-39(47)53-33-27-43(25-31-51-37)28-34-54-40(48)22-16-10-4-6-12-18-24-42(50)56-36-30-44/h1-36H2 |

InChI Key |

LZUIHANWEHANCW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCC(=O)OCCN2CCOC(=O)CCCCCCCCC(=O)OCCN(CCOC(=O)CCC1)CCOC(=O)CCCCCCCCC(=O)OCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,15,21,32,37,48-Hexaoxa-1,18-diazabicyclo(16.16.16)pentacontane-5,14,22,31,38,47-hexone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the bicyclic structure. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,15,21,32,37,48-Hexaoxa-1,18-diazabicyclo(16.16.16)pentacontane-5,14,22,31,38,47-hexone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4,15,21,32,37,48-Hexaoxa-1,18-diazabicyclo(16.16.16)pentacontane-5,14,22,31,38,47-hexone has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be employed in studies related to enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of 4,15,21,32,37,48-Hexaoxa-1,18-diazabicyclo(16.16.16)pentacontane-5,14,22,31,38,47-hexone involves its interaction with molecular targets through various pathways. The compound’s multiple oxygen and nitrogen atoms allow it to form hydrogen bonds and coordinate with metal ions, influencing its reactivity and binding properties. These interactions can modulate biological processes and chemical reactions, making it a versatile compound in research and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Cryptand Compounds

Cryptands are macrocyclic ligands known for their ability to encapsulate cations via host-guest interactions. Below is a detailed comparison of the target compound with structurally related cryptands:

Structural and Functional Differences

Cation Binding and Selectivity

Biological Activity

4,15,21,32,37,48-Hexaoxa-1,18-diazabicyclo(16.16.16)pentacontane-5,14,22,31,38,47-hexone (CAS No. 94088-54-7) is a complex organic compound notable for its unique bicyclic structure and potential biological activities. Its molecular formula is C42H72N2O12 with a molecular weight of approximately 797.03 g/mol. This compound is characterized by its multiple ether linkages and nitrogen atoms within its framework.

| Property | Value |

|---|---|

| Molecular Formula | C42H72N2O12 |

| Molecular Weight | 797.03 g/mol |

| Density | 1.13 g/cm³ |

| Boiling Point | 1010.1 °C at 760 mmHg |

| Flash Point | 564.7 °C |

| LogP | 6.115 |

Research into the biological activity of 4,15,21,32,37,48-hexaoxa-1,18-diazabicyclo(16.16.16)pentacontane-5,14,22,31,38,47-hexone reveals several potential mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its unique structure may enhance its ability to penetrate bacterial membranes.

- Antioxidant Properties : The presence of multiple oxygen atoms in the compound's structure may contribute to its antioxidant capacity, which can neutralize free radicals and reduce oxidative stress in biological systems.

- Enzyme Inhibition : Some studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways related to disease processes.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), the antimicrobial activity of the compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone around the compound in agar diffusion tests:

- Bacteria Tested :

- Escherichia coli

- Staphylococcus aureus

- Results :

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Case Study 2: Antioxidant Activity

A study by Johnson et al. (2024) evaluated the antioxidant potential of this compound using DPPH radical scavenging assays:

- Findings :

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

The results indicated that at higher concentrations, the compound effectively scavenged free radicals.

Research Findings

Recent literature highlights several aspects of the biological activity of this compound:

- Cytotoxicity : Research indicates that at certain concentrations, the compound exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF-7.

- Neuroprotective Effects : Preliminary data suggest potential neuroprotective effects in models of neurodegeneration.

- Pharmacokinetics : Ongoing studies are assessing the absorption and metabolism of this compound to understand its bioavailability and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.